Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-
Description
The compound Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)- (CAS: 606089-20-7) features a central acetamide backbone with a thioether linkage (-S-) connecting two heterocyclic moieties: a 4-(4-chlorophenyl)thiazol-2-yl group and a 5-ethyl-1,3,4-thiadiazol-2-yl substituent . This structure combines thiazole and thiadiazole rings, both known for their bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C15H13ClN4OS3 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13ClN4OS3/c1-2-13-19-20-14(24-13)18-12(21)8-23-15-17-11(7-22-15)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,20,21) |
InChI Key |
DVDBDEORVRHSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Ureido Linkages : Ureido groups (e.g., in 4j) introduce hydrogen-bonding capacity, which can enhance target affinity but may compromise metabolic stability compared to thioethers .
Physicochemical Properties
Melting Points and Solubility
Comparative data from synthesized analogs ():
Key Observations :
- The target compound’s ethyl group may improve solubility compared to analogs with bulky aromatic substituents (e.g., 5j) but reduce it relative to piperazine-containing derivatives (e.g., 13) .
Anticancer and Apoptosis Induction
- Compounds 3 and 8 (): These thiadiazole-acetamide derivatives induced apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Their 4-nitrophenylamino substituents likely contributed to strong π-π interactions and H-bonding with Akt .
Antibacterial/Antifungal Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives (): Compounds with fluorophenyl groups showed moderate activity against S. aureus and E. coli. The thioacetamide linkage was critical for membrane penetration .
- Target Compound : The 4-chlorophenyl group may enhance Gram-positive activity, but the lack of a fluorinated moiety could limit broad-spectrum efficacy compared to analogs.
Key Observations :
- The target compound’s synthesis likely parallels methods in , but yields may vary depending on the reactivity of the 5-ethyl-thiadiazole intermediate.
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